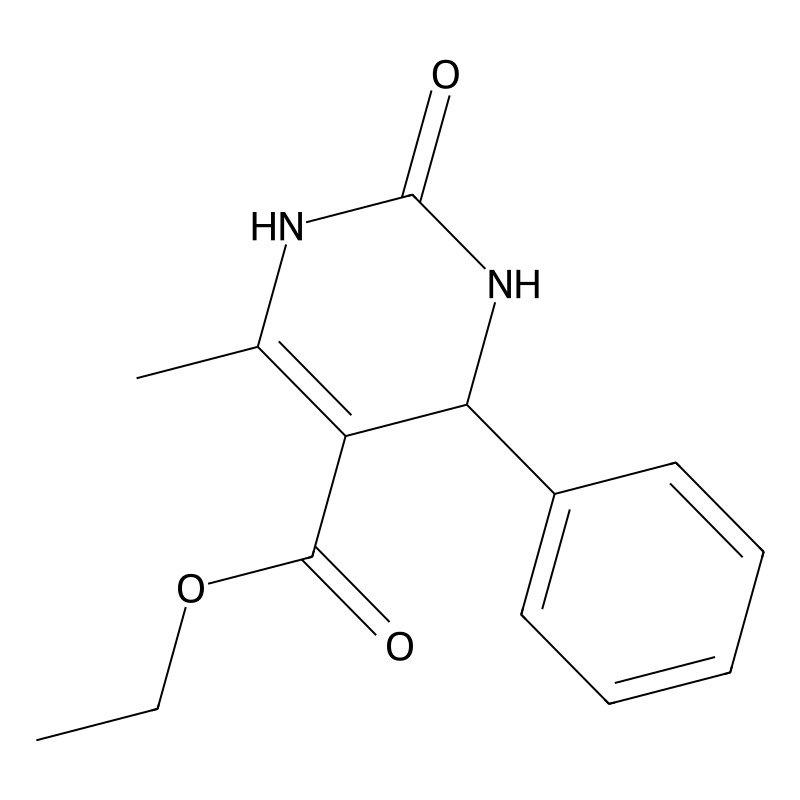Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Potential Biological Activity:
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate belongs to a class of compounds known as 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acid esters. Research suggests that these esters exhibit a broad spectrum of biological activities, including:
- Antibacterial properties Source: National Institutes of Health, [PubChem, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: ]
- Antiviral properties Source: National Institutes of Health, [PubChem, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: ]
- Anticancer properties Source: National Institutes of Health, [PubChem, Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: ]
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a chemical compound with the molecular formula and a molecular weight of approximately 260.29 g/mol. It is classified as a tetrahydropyrimidine derivative, characterized by its unique structure that includes a phenyl group and an ethyl ester functionality. The compound appears as a white crystalline powder, with a melting point ranging from 206°C to 210°C, and is noted for its high purity of at least 98% .
- Condensation Reactions: It can undergo condensation with amines or other nucleophiles to form more complex structures.
- Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
- Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
These reactions highlight the compound's versatility in synthetic organic chemistry.
Research indicates that ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate exhibits notable biological activities. It has been studied for its potential antibacterial and antitubercular properties, making it a candidate for further pharmacological exploration . The presence of the phenyl group may enhance its interaction with biological targets, contributing to its efficacy.
The synthesis of ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. Common methods include:
- Cyclocondensation: This method often employs urea or thiourea derivatives in the presence of an aldehyde and a suitable catalyst.
- Refluxing Techniques: The reaction mixture is usually refluxed to facilitate the formation of the tetrahydropyrimidine ring.
- Esterification: The final step often involves esterification of the carboxylic acid with ethanol to yield the ethyl ester form.
These methods are essential for producing this compound in laboratory settings.
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate finds applications in various fields:
- Pharmaceutical Development: Due to its antibacterial and antitubercular properties, it is being investigated for potential therapeutic uses.
- Chemical Research: It serves as an intermediate in the synthesis of more complex organic compounds.
Its unique structure allows it to act as a scaffold for drug development.
Studies on ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate have shown that it interacts with various biological targets. Its potential interactions include:
- Enzyme Inhibition: Preliminary studies suggest that it may inhibit certain enzymes involved in bacterial metabolism.
- Receptor Binding: The compound may exhibit affinity towards specific receptors relevant to antimicrobial activity.
These interaction studies are crucial for understanding its mechanism of action and potential therapeutic applications.
Several compounds share structural similarities with ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 6-methyl-2-oxo-4-phenyl-tetrahydropyrimidine | Lacks ethyl ester; lower molecular weight | |
| Ethyl 6-methylpyrimidine | Simpler structure; fewer functional groups | |
| Benzyl 6-methylpyrimidine | Contains benzyl instead of phenyl; altered reactivity |
Uniqueness
Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its specific combination of functional groups and structural complexity. Its potential biological activities further distinguish it from similar compounds.
XLogP3
GHS Hazard Statements
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








